![molecular formula C11H15NO2 B8194969 gamma Phe](/img/structure/B8194969.png)
gamma Phe
Overview
Description
Gamma Phe is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biosynthesis in Insects : Gamma-glu-phe is a crucial biosynthetic product in housefly larvae, essential for puparium formation. It provides a significant phenylalanine reservoir necessary for tanning cuticle proteins during sclerotization (Bodnaryk, 1970).
Effect of Gamma-Irradiation : Gamma-irradiation significantly reduces GDP concentration in fresh mushrooms, though it doesn't affect AMP, tyrosine, or phenylalanine levels (Sommer et al., 2010).
Milk Protein Synthesis : Phenylalanine and threonine oligopeptides are crucial for milk protein synthesis in bovine mammary epithelial cells. Peptide-bound amino acids are more efficiently used than free amino acids (Zhou et al., 2015).
Plant Development and Defense : Phenylalanine plays a critical role in organellar and tissue development, cell division, and defense mechanisms in plants. It also provides carbon and nitrogen nutrients (Perkowski & Warpeha, 2019).
Anti-Depressant Potential : Phenylalanine has shown potential as an anti-depressant and could be a candidate for clinical anti-depressant trials (Akram et al., 2020).
Role in Conifer Trees : Phenylalanine metabolism in conifers is key for carbon channeling, wood formation, and UV protection. It involves alternative pathways and a nitrogen recycling mechanism for growth (Pascual et al., 2016).
Phenylalanine Hydroxylase Deficiency : This deficiency can lead to various disorders, but appropriate treatment can prevent cognitive impairment and promote normal life (Mitchell et al., 2011).
Chiral Fluorescent Sensors : The H8-BINOL chiral fluorescent sensor with 1,2,3-triazole can effectively distinguish between d- and l-phenylalanine, aiding in identifying essential amino acids (Zhang et al., 2022).
Electrochemical Detection : Electrochemical sensors and biosensors are effective in detecting phenylalanine in biological fluids, providing important health status information (Dinu & Apetrei, 2020).
Metabolic Engineering in E. coli : Strategies to increase L-phenylalanine yield from glucose in Escherichia coli have been developed, achieving significant production levels (Báez-Viveros et al., 2004).
properties
IUPAC Name |
(4R)-4-azaniumyl-5-phenylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBAOHLJWLYLQE-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CCC(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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